3-fluoro-4-(propan-2-yl)benzoic acid
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Overview
Description
3-fluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and an isopropyl group at the fourth position of the benzene ring
Mechanism of Action
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes . This suggests that 3-fluoro-4-(propan-2-yl)benzoic acid may interact with its targets in a similar manner, leading to changes in cell function.
Result of Action
Similar compounds have been shown to be bactericidal for certain strains of bacteria and bacteriostatic for others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(propan-2-yl)benzoic acid typically involves the introduction of the fluorine and isopropyl groups onto the benzene ring followed by carboxylation. One common method is the Friedel-Crafts alkylation reaction, where isopropyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride to form 3-fluoro-4-(propan-2-yl)benzene. This intermediate is then oxidized to the corresponding benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Coupling: Palladium catalysts and boronic acids.
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Oxidation: Benzoic acid derivatives with higher oxidation states.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-fluoro-4-(propan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-fluorobenzoic acid
- 4-isopropylbenzoic acid
- 3-chloro-4-(propan-2-yl)benzoic acid
Uniqueness
3-fluoro-4-(propan-2-yl)benzoic acid is unique due to the combined presence of both fluorine and isopropyl groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the isopropyl group affects its solubility and hydrophobic interactions.
Properties
CAS No. |
1341723-26-9 |
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Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
QPDKPXGVEOIIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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